![molecular formula C19H16N6O3 B2861769 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892481-46-8](/img/structure/B2861769.png)

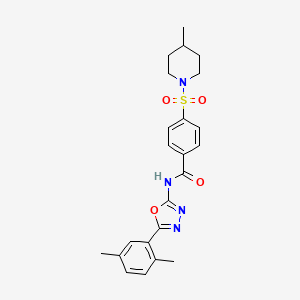

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It’s part of a class of compounds that have shown potential as antimicrobial agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a bromophenyl-dihydro-thioxopyrido-pyrimidinone with hydrazonoyl chlorides or the reaction of a hydrazino-pyrido-pyrimidinone with different aldehydes followed by cyclization of the products . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent .

Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Chemical Reactions Analysis

The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .

Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) spectrum shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable). The 13C NMR (DMSO-d6) spectrum shows δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Applications De Recherche Scientifique

Anti-Asthma Agents

Research into triazolopyrimidine derivatives has revealed potential applications as anti-asthma agents. Compounds in this class have shown activity as mediator release inhibitors in human basophil histamine release assays. This suggests a potential avenue for therapeutic intervention in asthma through the modulation of inflammatory mediator release (Medwid et al., 1990).

Radioligands for Imaging

Derivatives of triazolopyrimidines, such as DPA-714 within the phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been identified as selective ligands for the translocator protein (18 kDa). This is significant for the development of radioligands like [18F]DPA-714, which can be used in positron emission tomography (PET) imaging to study neuroinflammation and other pathological conditions (Dollé et al., 2008).

Antimicrobial Activity

The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has demonstrated antimicrobial activity. These compounds represent a new class of agents with potential application in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Anticancer and Antioxidant Agents

A series of triazolopyrimidines has been synthesized and evaluated for their biological activities, showing promise as anticancer and antioxidant agents. This highlights the potential of such compounds in the development of new treatments for cancer and in combating oxidative stress (Gilava et al., 2020).

Antibacterial Agents

Research has also focused on the development of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents. These compounds have shown efficacy against a range of bacteria, suggesting a potential role in addressing antibiotic resistance (Kumar et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been tested for antiproliferative activities against various human cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been used as templates for designing new inhibitors . The interaction between these compounds and their targets often involves hydrogen bonding .

Biochemical Pathways

The antiproliferative activities suggest that it may interfere with cell division and growth pathways in certain cancer cells .

Pharmacokinetics

Similar compounds are often slightly soluble in dmso and methanol . This solubility can impact the bioavailability of the compound.

Result of Action

The antiproliferative activities suggest that it may inhibit the growth of certain cancer cells .

Action Environment

Similar compounds are often stored in dark places and under an inert atmosphere to maintain their stability .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c1-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCADHDKIAFIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2861686.png)

![N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2861687.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)

![6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)

![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)

![1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2861702.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

![N-(3-fluoro-4-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2861708.png)